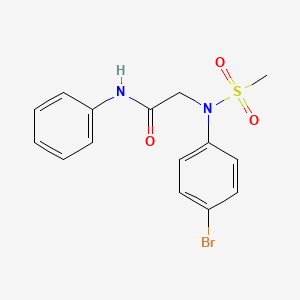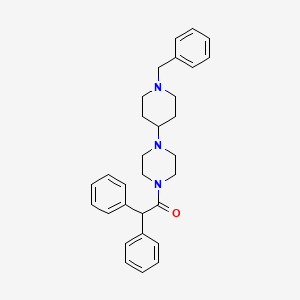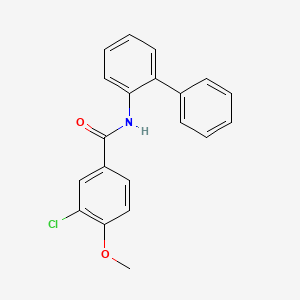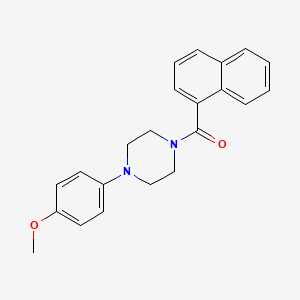![molecular formula C18H20N2O3S B5814553 3-isopropoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5814553.png)
3-isopropoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-isopropoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as IMB-3 and is known for its potential use in the treatment of various diseases.
作用機序
The mechanism of action of IMB-3 is not fully understood, but it is believed to work by inhibiting various signaling pathways in cells. IMB-3 has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. IMB-3 has also been shown to inhibit the activation of STAT3, a transcription factor that regulates the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
IMB-3 has been shown to have several biochemical and physiological effects. In cancer research, IMB-3 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that IMB-3 has anti-inflammatory properties and can reduce the production of inflammatory cytokines. Neurological research has shown that IMB-3 has neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using IMB-3 in lab experiments is its potential use in the treatment of various diseases. IMB-3 has been extensively studied for its potential use in the treatment of cancer, inflammation, and neurological disorders. However, one of the limitations of using IMB-3 in lab experiments is its multi-step synthesis process, which requires careful handling of the reactants.
将来の方向性
There are several future directions for research on IMB-3. One direction is to further investigate the mechanism of action of IMB-3 and its potential use in the treatment of various diseases. Another direction is to develop more efficient synthesis methods for IMB-3 to make it more accessible for research purposes. Additionally, research can be conducted to explore the potential use of IMB-3 in combination with other drugs for the treatment of diseases.
合成法
IMB-3 can be synthesized by the reaction of 3-methoxyaniline with carbon disulfide to form 3-methoxyphenyl isothiocyanate. This intermediate is then reacted with 3-isopropoxyaniline to form the final product, IMB-3. The synthesis of IMB-3 is a multi-step process and requires careful handling of the reactants.
科学的研究の応用
IMB-3 has been extensively studied for its potential use in the treatment of cancer, inflammation, and neurological disorders. In cancer research, IMB-3 has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that IMB-3 has anti-inflammatory properties and can reduce the production of inflammatory cytokines. In neurological research, IMB-3 has been shown to have neuroprotective effects and can improve cognitive function.
特性
IUPAC Name |
N-[(3-methoxyphenyl)carbamothioyl]-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12(2)23-16-9-4-6-13(10-16)17(21)20-18(24)19-14-7-5-8-15(11-14)22-3/h4-12H,1-3H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQAZJFZBCXBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5814498.png)


![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)

![{1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5814522.png)

![N-(4-methylphenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5814542.png)

![1-(3-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5814564.png)

